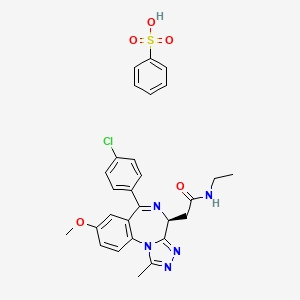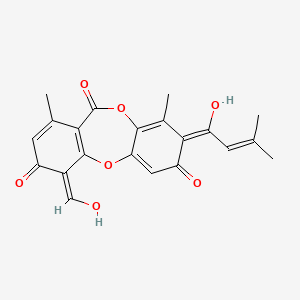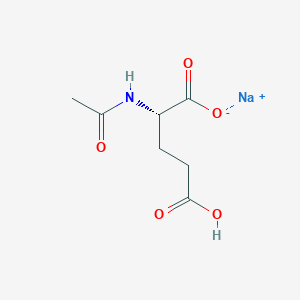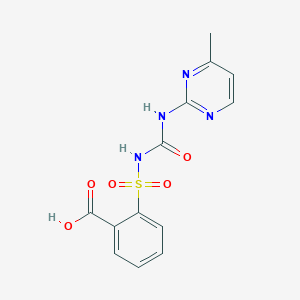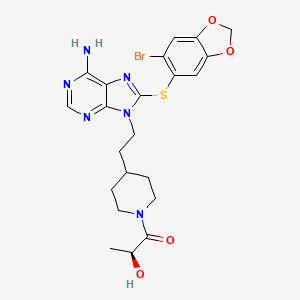
m-PEG7-t-butyl ester
Übersicht
Beschreibung
m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative containing a t-butyl ester group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid that can conjugate with amine-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of m-PEG7-t-butyl ester typically involves the esterification of polyethylene glycol with t-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired ester in good quantities .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG7-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxylic acid
Conjugation Reactions: The free carboxylic acid can conjugate with amine-containing molecules to form amide bonds.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used to deprotect the t-butyl ester group
Major Products Formed
Wissenschaftliche Forschungsanwendungen
m-PEG7-t-butyl ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of m-PEG7-t-butyl ester involves its ability to increase the solubility and stability of conjugated molecules. The PEG spacer forms a hydrophilic shield around the conjugated molecule, reducing nonspecific interactions and enhancing its solubility in aqueous media. The t-butyl ester group can be deprotected to form a free carboxylic acid, which can then conjugate with amine-containing molecules to form stable amide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG5-t-butyl ester: Similar to m-PEG7-t-butyl ester but with a shorter PEG spacer, resulting in slightly different solubility and stability properties.
m-PEG9-t-butyl ester: Contains a longer PEG spacer, offering enhanced solubility but potentially different reactivity compared to this compound.
Uniqueness
This compound is unique due to its optimal PEG spacer length, which provides a balance between solubility and stability. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQOLQLYLAUIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198573 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874208-90-9 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

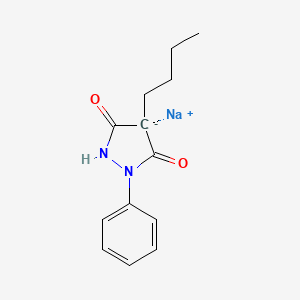
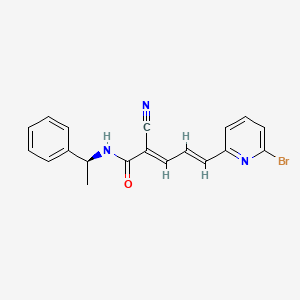
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
